2-(benzo[d]isoxazol-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
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Overview
Description
2-(benzo[d]isoxazol-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a complex organic compound that features a benzo[d]isoxazole ring fused with an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is the palladium-catalyzed oxidative annulation of 3-(1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one with alkenes using benzimidazole as a directing group . This method allows for the formation of the fused bicyclic structure essential for the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]isoxazol-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(benzo[d]isoxazol-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole-2-acetonitrile: This compound shares a similar benzothiazole ring structure and is used in organic synthesis and pharmaceuticals.
1-(2-(benzo[d]isoxazol-3-yl)phenyl)but-3-en-1-amine: This compound features a benzo[d]isoxazole ring and is studied for its chemical properties.
Uniqueness
2-(benzo[d]isoxazol-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is unique due to its fused bicyclic structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2/c1-15-7-6-12-27-14-20(25-23(15)27)16-8-2-4-10-18(16)24-22(28)13-19-17-9-3-5-11-21(17)29-26-19/h2-12,14H,13H2,1H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPRNSVEWUQYEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CC4=NOC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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